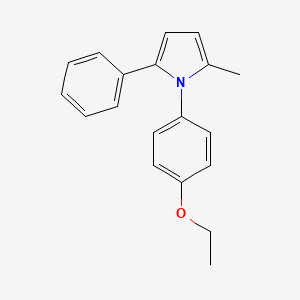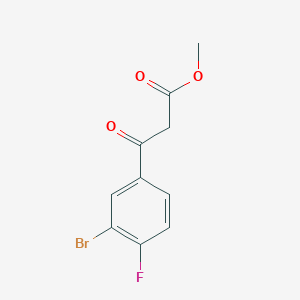
2-prop-2-enyl-4H-isoquinoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allylisoquinoline-1,3 (2H, 4H)-dione is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an isoquinoline core with an allyl group and two keto groups, making it a versatile scaffold for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-prop-2-enyl-4H-isoquinoline-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with isoquinoline or its derivatives.
Oxidation: The formation of the keto groups is accomplished through oxidation reactions, using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Allylisoquinoline-1,3 (2H, 4H)-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinoline derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, organometallic reagents.
Major Products
The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2-Allylisoquinoline-1,3 (2H, 4H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-prop-2-enyl-4H-isoquinoline-1,3-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and intercalation into DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Quinoline: A related compound with a nitrogen atom in a different position.
Naphthalimide: A structurally similar compound with different biological activities.
Uniqueness
2-Allylisoquinoline-1,3 (2H, 4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.
Propriétés
Numéro CAS |
22367-13-1 |
|---|---|
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-prop-2-enyl-4H-isoquinoline-1,3-dione |
InChI |
InChI=1S/C12H11NO2/c1-2-7-13-11(14)8-9-5-3-4-6-10(9)12(13)15/h2-6H,1,7-8H2 |
Clé InChI |
ZUFBWOQXGQDYHI-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1C(=O)CC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6,7,8-Tetrahydro-4H-thiazolo[4,5-d]azepine hydrochloride](/img/structure/B8729740.png)

![Ethanol, 2-[(1H-indol-3-ylmethyl)thio]-](/img/structure/B8729763.png)
![5-(Pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8729764.png)


![4-Chloro-2-[(2,5-dichloro-4-pyridinyl)amino]benzonitrile](/img/structure/B8729782.png)


![tert-Butyl [3-(2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-1-yl)propyl]carbamate](/img/structure/B8729809.png)


